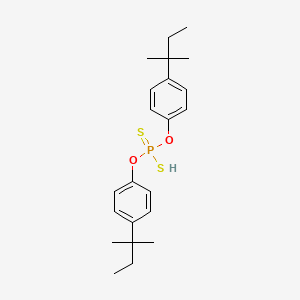
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate is a chemical compound with the molecular formula C22H31O2PS2. It is known for its unique structure, which includes two tert-pentylphenyl groups attached to a hydrogen dithiophosphate moiety. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate typically involves the reaction of 4-tert-pentylphenol with phosphorus pentasulfide (P2S5) in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ 2 \text{C}_6\text{H}_4(\text{C}5\text{H}{11})\text{OH} + \text{P}_2\text{S}_5 \rightarrow (\text{C}_6\text{H}_4(\text{C}5\text{H}{11})\text{O})_2\text{P}(\text{S})\text{SH} + \text{H}_2\text{S} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophosphate group to thiophosphate or phosphine derivatives.
Substitution: The hydrogen atom in the dithiophosphate group can be substituted with various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides are typically used as reagents in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophosphate or phosphine derivatives.
Substitution: Alkyl or aryl dithiophosphate derivatives.
Scientific Research Applications
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical processes. Additionally, its dithiophosphate group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
O,O-Diethyl dithiophosphate: Similar structure but with ethyl groups instead of tert-pentylphenyl groups.
O,O-Diisopropyl dithiophosphate: Contains isopropyl groups instead of tert-pentylphenyl groups.
O,O-Dibutyl dithiophosphate: Features butyl groups instead of tert-pentylphenyl groups.
Uniqueness
O,O-Bis(4-tert-pentylphenyl) hydrogen dithiophosphate is unique due to its bulky tert-pentylphenyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where specific steric and electronic properties are required.
Properties
CAS No. |
2522-17-0 |
|---|---|
Molecular Formula |
C22H31O2PS2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
bis[4-(2-methylbutan-2-yl)phenoxy]-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C22H31O2PS2/c1-7-21(3,4)17-9-13-19(14-10-17)23-25(26,27)24-20-15-11-18(12-16-20)22(5,6)8-2/h9-16H,7-8H2,1-6H3,(H,26,27) |
InChI Key |
XYUOERDTMNFHKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C(C)(C)CC)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


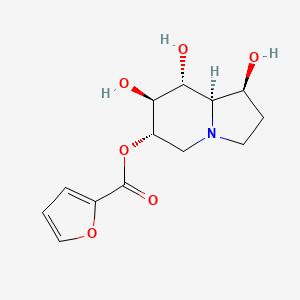
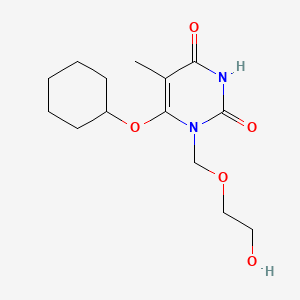
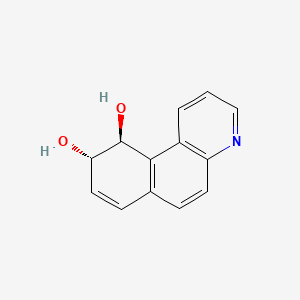

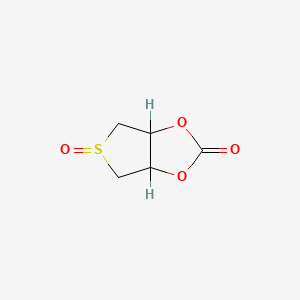
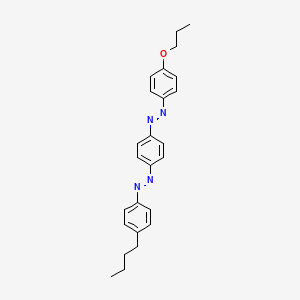
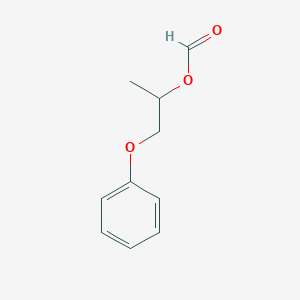
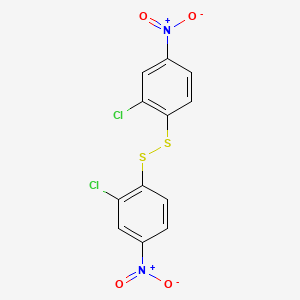
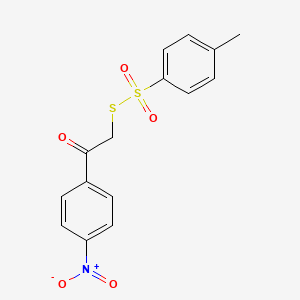

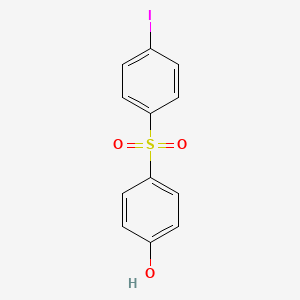
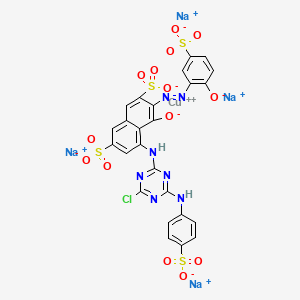
![8-Amino-2-benzyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B12799869.png)
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
